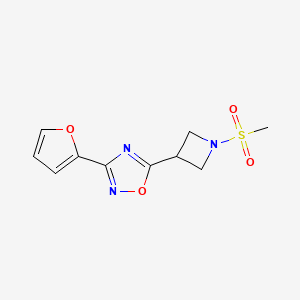

3-(Furan-2-yl)-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(furan-2-yl)-5-(1-methylsulfonylazetidin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-18(14,15)13-5-7(6-13)10-11-9(12-17-10)8-3-2-4-16-8/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHQYMATXRNEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Furan-2-yl)-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that combines an oxadiazole ring with a furan moiety and an azetidine unit, which may contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C12H14N4O3S

- Molecular Weight : 286.33 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| This compound | 8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of the compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (breast) | 15 | Inhibition of PI3K/Akt pathway |

| A549 (lung) | 12 | Cell cycle arrest at G2/M phase |

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The methylsulfonyl group in the target compound differentiates it from analogs with chloroethyl (CID 43810477) or benzyloxybenzyl (CAS 1448129-97-2) groups. Sulfonyl groups are known to enhance metabolic stability and binding affinity in enzyme pockets .

Q & A

Q. What are the optimal synthetic routes for 3-(furan-2-yl)-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

- Methodology :

- Cyclization Reactions : Use amidoxime intermediates (e.g., furan-2-carboxamidoxime) and azetidine derivatives under reflux with coupling agents like Cs₂CO₃ or NaH in aprotic solvents (e.g., DME). Optimize temperature (50–80°C) to balance reactivity and side-product formation .

- Purification : Flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) achieves >90% purity. Monitor via TLC (Rf ~0.2–0.4) and confirm purity via HPLC .

- Key Data : Yields range from 51% to 99% depending on substituent steric effects and catalyst loading .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry or regioselectivity?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) to confirm furan (δ 6.3–7.5 ppm) and oxadiazole (δ 8.1–8.9 ppm) proton environments. ¹⁹F NMR identifies trifluoromethyl groups if present .

- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (>97% ee) for chiral azetidine derivatives .

- HRMS/FTIR : Validate molecular formula (e.g., [M+H]⁺) and functional groups (e.g., sulfonyl stretch at ~1150 cm⁻¹) .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the biological activity of this compound, particularly in modulating targets like HIF-1 or GSK-3β?

- Methodology :

- Substituent Scanning : Replace the methylsulfonyl group with bulkier sulfonamides (e.g., cyclopropanesulfonyl) to assess steric effects on target binding. Compare IC₅₀ values in enzyme inhibition assays .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with azetidine sulfonyl oxygen) .

- Key Findings : Analogues with electron-withdrawing groups on the furan ring show enhanced HIF-1 inhibition (IC₅₀ < 100 nM) .

Q. How does the methylsulfonyl-azetidine moiety influence metabolic stability and pharmacokinetic properties in preclinical models?

- Methodology :

Q. What mechanistic insights explain its selective cytotoxicity in cancer cell lines (e.g., T47D breast cancer) versus non-malignant cells?

Q. How can analytical contradictions (e.g., conflicting NMR shifts or bioassay results) be resolved for derivatives of this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., azetidine protons) .

- X-ray Crystallography : Confirm absolute configuration of chiral centers (e.g., azetidine sulfonyl group) .

- Orthogonal Assays : Validate bioactivity using both cell-based (e.g., MTT) and target-specific (e.g., kinase inhibition) assays to rule out off-target effects .

Methodological Challenges and Solutions

Q. What in vivo models are suitable for evaluating its therapeutic potential, and what dosing regimens optimize efficacy-toxicity ratios?

- Approach :

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity and stability of its synthetic intermediates?

Q. What strategies mitigate synthetic challenges like low yields in azetidine sulfonylation or oxadiazole ring closure?

- Solutions :

Emerging Research Directions

Q. Can this compound serve as a template for developing multifunctional agents (e.g., anti-Alzheimer’s with GSK-3β and COX-2 inhibition)?

Q. How do structural modifications (e.g., replacing furan with thiophene) alter its physicochemical properties and target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.